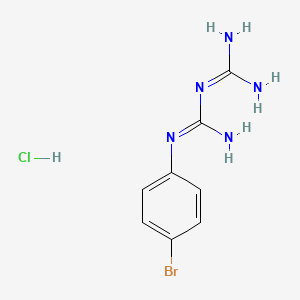

1-(p-Bromophenyl)biguanide hydrochloride

Description

Contextualization of Biguanide (B1667054) Chemistry in Contemporary Research

The field of biguanide chemistry has a rich history, with initial applications developed in the 1950s stemming from their interactions with cellular membranes. scholaris.ca Biguanides are polynitrogenated compounds known for being strong bases that can chelate protons and metal cations, forming stable six-membered rings with the latter. scholaris.caacs.org They are typically polar, hydrophilic molecules, highly soluble in aqueous media, though the addition of aryl groups can impart more lipophilic properties. scholaris.canih.gov

Historically, biguanide derivatives have been recognized for a range of therapeutic properties, including hypoglycemic, antimalarial, and antiseptic effects. scholaris.caresearchgate.net This has led to the development of well-known drugs such as metformin (B114582) (an antidiabetic agent), proguanil (B194036) (an antimalarial), and chlorhexidine (B1668724) (an antiseptic). scholaris.ca

In contemporary research, the applications of biguanides have expanded significantly. Beyond their established therapeutic roles, they are now extensively studied for their potential anticancer effects. scholaris.caresearchgate.net In the realm of organic chemistry, biguanides are valued as super bases soluble in organic solvents, making them useful in organo-catalysis for reactions like aldol (B89426) condensations and Michael reactions. scholaris.ca They also serve as valuable precursors for synthesizing a wide range of nitrogen-containing heterocyclic compounds and are used as ligands in organometallic catalysis. scispace.comscholaris.canih.gov The synthesis of these compounds is well-established, with common routes involving the reaction of an amine hydrochloride with dicyandiamide (B1669379) or sodium dicyanamide (B8802431). scispace.comresearchgate.net

Significance of the p-Bromophenyl Substituent in Biguanide Chemistry

Furthermore, the phenyl group itself increases the lipophilicity of the biguanide, which can influence its ability to cross cellular membranes. The specific placement of the bromine atom at the para position of the phenyl ring provides a defined stereochemistry that can be crucial for specific binding interactions. Research on other classes of compounds, such as N4-(3-bromophenyl) pyrrolo[2,3-d]pyrimidines and N-[5-(4-Bromophenyl)-containing derivatives, has demonstrated that the bromophenyl moiety is integral to their activity as potent kinase inhibitors and endothelin receptor antagonists, respectively. acs.orgresearchgate.netnih.gov Similarly, in the context of diaryl sulfones, the 4-[(4-bromophenyl)sulfonyl]phenyl fragment is a key component in compounds designed for antimicrobial and antioxidant properties. mdpi.com This highlights the general importance of the bromophenyl group in designing biologically active molecules.

Research Landscape of 1-(p-Bromophenyl)biguanide Hydrochloride

The research landscape for this compound specifically focuses on its potential as a bioactive agent. This compound belongs to the broader class of 1-arylbiguanides, which are synthesized through established methods, such as reacting anilinium chlorides with dicyandiamide. scispace.com The resulting hydrochloride salt form enhances the compound's stability and solubility, which is advantageous for research and application purposes.

Investigations into this compound have explored its potential antimicrobial and antifungal properties. This line of research aligns with the known applications of other biguanide compounds, which have a long history of use as disinfectants and antiseptics in various medical and industrial settings. eajournals.org The core biguanide structure is known to interact with and disrupt microbial cell membranes, a mechanism that forms the basis of its antimicrobial action. mdpi.com The specific chemical properties of this compound, conferred by its unique combination of the biguanide functional group and the brominated aryl substituent, make it a compound of interest for developing new therapeutic agents against microbial infections.

Data Tables

Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrClN₅ | |

| Molecular Weight | ~291.56 g/mol | |

| IUPAC Name | 2-(4-bromophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | uni.lu |

| Canonical SMILES | C1=CC(=CC=C1N=C(N)N=C(N)N)Br | uni.lu |

| InChIKey | GVZIHTVADXTMQR-UHFFFAOYSA-N | uni.lu |

Table 2: Overview of Research Findings for Arylbiguanide Compounds This table provides a summary of the primary research areas and applications for the broader class of arylbiguanide compounds.

| Research Area | Key Findings & Applications | Relevant Compounds | Citations |

| Medicinal Chemistry | Investigated for antimicrobial, antifungal, antimalarial, and anticancer properties. | 1-(p-Bromophenyl)biguanide, Proguanil, Metformin | scholaris.caresearchgate.net |

| Organic Synthesis | Used as strong bases (organocatalysts) and as precursors for heterocyclic compounds. | 1-Phenylbiguanide | scispace.comscholaris.ca |

| Coordination Chemistry | Act as ligands capable of chelating with metal cations to form stable complexes. | Biguanide, Arylbiguanides | scispace.comscholaris.ca |

| Structural Chemistry | Characterized by X-ray crystallography to understand hydrogen bonding and supramolecular structures. | 1-Arylbiguanides, 1,5-Diarylbiguanides | scispace.comresearchgate.net |

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYQMWQDOBAABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19579-40-9 | |

| Record name | BIGUANIDE, MONOHYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Precursor Chemistry of 1 P Bromophenyl Biguanide Hydrochloride

Established Synthetic Routes for Arylbiguanide Hydrochlorides

The formation of the biguanide (B1667054) structure typically involves the reaction of an amine with a cyanoguanidine derivative. Several established routes are employed for the synthesis of arylbiguanide hydrochlorides, each with distinct advantages and applications.

The most direct and historically significant method for synthesizing N¹-substituted biguanides is the condensation of an amine hydrochloride with dicyandiamide (B1669379) (cyanoguanidine). nih.gov This pathway is valued for its atom economy and the use of readily available, inexpensive starting materials. nih.gov The reaction can be performed under different conditions:

Solvent-Free Fusion: One of the earliest methods involves the direct fusion of an amine salt with dicyandiamide at high temperatures (135–200 °C). nih.gov This approach, while straightforward, can lead to moderate yields and requires thermally stable reactants. nih.gov

Solvent-Based Condensation: A more common approach involves heating the amine hydrochloride and dicyandiamide in a polar solvent, such as ethanol (B145695) or water. nih.govnjtech.edu.cn The presence of an acid, typically hydrochloric acid, is crucial as it protonates the dicyandiamide, activating it for nucleophilic attack by the free amine. nih.gov For instance, the synthesis of 1-(p-carboxyphenyl)biguanide hydrochloride, a structurally similar compound, was achieved by reacting p-aminobenzoic acid with dicyandiamide in the presence of hydrochloric acid. njtech.edu.cn This method often provides good yields and allows for more controlled reaction conditions compared to the fusion method. nih.govnih.gov

The general reaction for the synthesis of 1-(p-Bromophenyl)biguanide hydrochloride via this route is illustrated below:

p-Bromoaniline Hydrochloride + Dicyandiamide → this compound

To address the often harsh conditions and long reaction times of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. ajrconline.orgresearchgate.net This technique offers significant advantages, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry. ajrconline.orgnih.gov

In the context of arylbiguanide synthesis, microwave irradiation has been successfully employed to accelerate the condensation of anilines with dicyandiamide. scholaris.ca A versatile method developed by Mayer et al. utilizes microwave heating at 150 °C in a solvent like acetonitrile, producing a wide range of aryl- and alkylbiguanides with yields up to 97%. nih.gov This protocol is tolerant of various functional groups, including halogens like the bromo-substituent in the target compound. scholaris.ca The efficiency of microwave heating stems from its mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours (e.g., 2-48 h) nih.gov | Minutes (e.g., 15 min) nih.gov |

| Temperature | Boiling point of solvent (e.g., 80-110 °C) nih.govnjtech.edu.cn | Higher temperatures achievable (e.g., 140-150 °C) nih.gov |

| Yields | Moderate to good nih.gov | Often higher, up to 97% nih.gov |

| Energy Efficiency | Lower due to indirect heating | Higher due to direct, localized heating youtube.com |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products ajrconline.org |

While the direct condensation of amines and dicyandiamide is the most common route, transition metals can play a role in mediating or catalyzing biguanide synthesis.

Copper-Mediated Synthesis: An early method involved reacting primary amines with dicyandiamide in the presence of copper salts like CuCl₂. nih.gov This reaction forms a distinctively colored copper-biguanide complex, which can be isolated. Subsequent treatment of this complex with hydrogen sulfide (B99878) (H₂S) cleaves the copper, releasing the desired biguanide product. nih.gov Although effective, this method is less common today due to the use of toxic H₂S. nih.gov

Lewis Acid Catalysis: The reactivity of cyanoguanidine can be enhanced through the use of a Lewis acid. An efficient route developed by Suyama et al. employed iron(III) chloride (FeCl₃) as a Lewis acid to promote the reaction between amines and cyanoguanidine, leading to a variety of substituted biguanides. scholaris.ca

It is also noteworthy that biguanides themselves are excellent ligands for transition metals and have been used to create catalysts for other organic reactions, such as Suzuki-Miyaura cross-coupling. nih.govacs.org However, for the primary synthesis of the biguanide core, metal involvement is typically as a mediator or Lewis acid catalyst rather than in a cross-coupling reaction to form the biguanide itself. nih.govscholaris.ca

Precursor Compounds and Reactant Optimization in Biguanide Synthesis

The successful synthesis of this compound depends critically on the quality of its precursors and the optimization of reaction parameters. The primary precursors are p-bromoaniline and dicyandiamide.

p-Bromoaniline: This precursor is typically synthesized from aniline (B41778). Direct bromination of aniline is not feasible as the highly activating amino group leads to the formation of 2,4,6-tribromoaniline. researchgate.net Therefore, a protection strategy is employed. The amino group of aniline is first acetylated to form acetanilide (B955), which moderates its activating effect. Bromination of acetanilide then yields p-bromoacetanilide as the major product, which is subsequently hydrolyzed (deprotected) to give the desired p-bromoaniline. researchgate.netslideshare.net

Dicyandiamide (Cyanoguanidine): This is a commercially available and inexpensive reagent that serves as the source for the core biguanide structure. nih.govscholaris.ca

Optimization of the reaction between these precursors is key to maximizing yield and purity. Studies on analogous syntheses provide insight into critical parameters. For the synthesis of 1-(p-carboxyphenyl)biguanide hydrochloride, researchers investigated several factors: njtech.edu.cn

Molar Ratio of Acid: The amount of hydrochloric acid relative to the aniline derivative is crucial. A molar ratio of 1.0 (HCl to aniline) was found to be optimal. njtech.edu.cn

Reaction Temperature: Temperature significantly affects the reaction rate and yield. An optimal temperature of 80 °C was identified for the analogous reaction. njtech.edu.cn

Reaction Time: The duration of the reaction must be sufficient for completion without promoting decomposition or side reactions. A time of 6.0 hours was found to produce the highest yield in the model synthesis. njtech.edu.cn

| Parameter | Condition Tested | Observation on Yield and Purity |

|---|---|---|

| Molar Ratio (HCl:Amine) | 1.0 | Optimal yield (~86%) and good product color |

| Reaction Temperature | 80 °C | Optimal yield achieved |

| Reaction Time | 6.0 h | Maximum yield obtained |

Purification and Isolation Techniques for Biguanide Hydrochloride Compounds

Biguanides are strong bases and are typically isolated and purified as their hydrochloride salts, which are more stable and crystalline. researchgate.net The general procedure for isolation involves separating the solid product from the reaction mixture, followed by purification to remove unreacted starting materials and byproducts. google.com

Common techniques include:

Precipitation and Filtration: Upon completion of the reaction and cooling, the biguanide hydrochloride salt often precipitates out of the solution. google.com This solid is then collected by suction filtration. In some cases, the product can be precipitated by adding a solvent in which it is insoluble. google.com

Washing: The filtered solid is washed with a suitable solvent, such as cold water or another solvent in which the product has low solubility, to remove residual acid and other soluble impurities. researchgate.netgoogle.com

Recrystallization: This is the most common method for purifying the crude product. The solid is dissolved in a minimum amount of a hot solvent (e.g., water, ethanol, or a solvent mixture) and allowed to cool slowly. nih.govgoogle.com As the solution cools, the purified biguanide hydrochloride crystallizes, leaving impurities behind in the mother liquor. The pure crystals are then collected by filtration. ajrconline.orgajrconline.org

For polymeric biguanides, precipitation in a saturated sodium chloride solution has also been used as a purification method. google.com

Synthetic Exploration of Structurally Related p-Bromophenyl Biguanide Derivatives

The synthetic routes for biguanides are versatile and can be adapted to create a wide range of structurally related derivatives. Starting with p-bromoaniline, various analogs can be synthesized by modifying the other nitrogen atoms of the biguanide core.

One key strategy involves the use of substituted cyanoguanidines instead of dicyandiamide. Aryl- and alkylcyanoguanidines can be prepared in a preceding step by reacting an amine hydrochloride with sodium dicyanamide (B8802431). nih.gov These substituted cyanoguanidines can then react with a second amine (in this case, p-bromoaniline) to yield unsymmetrical N¹, N⁵-disubstituted, trisubstituted, or tetrasubstituted biguanides. nih.gov

A concrete example is the synthesis of N¹,N⁵-bis(4-bromophenyl) biguanide hydrochloride . This symmetrical derivative can be prepared by reacting p-bromoaniline with a dicyanoamide, followed by a subsequent reaction with another molecule of p-bromoaniline. google.com A patent describes a method where a substituted amine is first reacted with sodium dicyanoamide to form an intermediate cyanoguanidine, which is then refluxed with another amine to yield the final biguanide product. google.com This modular approach allows for the systematic exploration of structurally diverse biguanide derivatives with the p-bromophenyl moiety as a constant feature.

Molecular Structure, Tautomerism, and Conformational Analysis

Theoretical Investigations of Biguanide (B1667054) Tautomeric Forms

The biguanide moiety can exist in several tautomeric forms due to the migration of protons among its five nitrogen atoms. nih.gov Historically, the structure was often depicted in a diketone-like form, which has since been proven inaccurate by both theoretical and experimental studies. researchgate.net

Quantum chemical geometry optimization and density functional theory (DFT) analyses have been instrumental in elucidating the most stable tautomeric forms. researchgate.netresearchgate.net These studies confirm that protonation, which occurs in the hydrochloride salt form, is favored on the imino (=NH) groups rather than the amino (-NH2) groups. researchgate.net This preference is attributed to the electronic resonance stabilization of the resulting cation. For open-chain biguanides, tautomers with a central imino nitrogen atom are considered pivotal in determining the stable structures. The delocalization of π-electrons across the N-C-N-C-N backbone is a key feature, resulting in bond lengths that are intermediate between single and double bonds. researchgate.net

| Tautomer Representation | Key Structural Features | Relative Stability |

|---|---|---|

| Diketo-like Form (Historical) | Localized double bonds at C=O analogous positions. No hydrogen on the central nitrogen. | Proven inaccurate by diffraction and theoretical studies. researchgate.net |

| Conjugated Imino Form | Delocalized π-electron system over the -C=N-C=N- backbone. | Confirmed as the major, more stable tautomer by quantum chemical studies. researchgate.net |

| Protonated Imino Form | Protonation occurs on a terminal imino nitrogen, with charge delocalized across the structure. | The most stable form for biguanide salts, such as the hydrochloride form. researchgate.net |

Spectroscopic and Diffraction Studies on Biguanide Structures

Spectroscopic and X-ray diffraction techniques provide definitive experimental evidence for the molecular structure of biguanides. scispace.comcdnsciencepub.com These methods have been applied to a variety of arylbiguanides and their salts, offering insights directly applicable to the 1-(p-Bromophenyl)biguanide structure. lac-bac.gc.ca

X-ray Crystallography : Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms. lindau-nobel.org Studies on biguanide derivatives have revealed crucial structural details. In 1977, S. Ernst and colleagues demonstrated through X-ray diffraction that the parent biguanide molecule features a delocalized π-electron system, with C-N bond lengths measured between 1.297 and 1.387 Å, intermediate between typical single (1.42 Å) and double (1.28 Å) C-N bond lengths. researchgate.net Crystallographic studies of various biguanide salts and complexes confirm that the biguanide moiety is often not planar. rsc.orgresearchgate.net The analysis of related compounds shows that the two guanidinium (B1211019) units can be twisted relative to each other. nih.gov

Spectroscopic Methods :

Infrared (IR) Spectroscopy : IR spectra of biguanides are characterized by distinct vibrational bands. The N-H stretching vibrations of the amino and imino groups typically appear as strong, broad bands in the region of 3100–3490 cm⁻¹. Asymmetrical and symmetrical C=N stretching vibrations are observed at approximately 1640-1680 cm⁻¹, while C-N stretching of the amine groups is found between 1070 cm⁻¹ and 1226 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. rsc.orgrsc.org In ¹H NMR spectra of biguanide derivatives, exchangeable protons of the NH and NH₂ groups can be identified, often confirmed by D₂O exchange. rsc.org For instance, in a study of a Co(II) complex of N,N-dimethylbiguanide (Metformin), signals for amine salt protons were observed around δ 7.2 ppm, imine protons around δ 6.7 ppm, and methyl protons at δ 2.9 ppm in a DMSO-d₆ solvent. researchgate.net Such analyses are crucial for confirming the structure of compounds like 1-(p-Bromophenyl)biguanide hydrochloride. nih.gov

| Analytical Technique | Observed Feature | Typical Finding for Biguanide Scaffold |

|---|---|---|

| X-Ray Diffraction | C-N Bond Lengths | Intermediate between single and double bonds (e.g., 1.297–1.387 Å), indicating electron delocalization. researchgate.net |

| FT-IR Spectroscopy | N-H Stretching | Broad, high-intensity bands in the 3100–3490 cm⁻¹ region. mdpi.com |

| FT-IR Spectroscopy | C=N Stretching | Bands around 1640–1680 cm⁻¹. mdpi.com |

| ¹H NMR Spectroscopy | Amine/Imino Protons | Characteristic chemical shifts for NH and NH₂ groups, typically downfield. researchgate.net |

Conformational Dynamics of Arylbiguanide Scaffolds

The arylbiguanide scaffold is not rigid; it possesses significant conformational flexibility, which is essential for its interaction with biological targets. researchgate.net The conformational dynamics are primarily governed by rotation around the single bonds within the biguanide backbone.

The non-planar nature of the biguanide moiety, as established by diffraction studies, is a key aspect of its conformation. nih.gov The presence of the p-bromophenyl group introduces steric bulk and electronic effects that influence the rotational energy barriers and the preferred conformations of the molecule. This substituent can engage in hydrophobic interactions, further stabilizing certain spatial arrangements, particularly in biological environments. rsc.org The flexible nature of the biguanide tail allows it to adopt different orientations, enabling it to engage in multiple types of interactions, such as hydrogen bonds and water bridges, when binding to other molecules. rsc.org Understanding these conformational dynamics is crucial for explaining the molecule's properties and for the rational design of new derivatives. researchgate.netnih.gov

Mechanistic Research on Biological Interactions Preclinical and in Vitro Focus

Elucidation of Molecular Targets and Pathways of Biguanide (B1667054) Compounds

A significant body of research points to the mitochondria as a primary site of action for biguanide compounds. The therapeutic effects are widely considered to be initiated by the inhibition of mitochondrial complex I of the respiratory transport chain. nih.gov This inhibition triggers a cascade of downstream cellular events, fundamentally altering cellular metabolism and stress response pathways.

Biguanides, a class of oral antihyperglycemic agents, are known to target and inhibit complex I, the first and largest enzyme of the mitochondrial electron transport chain (ETC). nih.gov This inhibition curtails the oxidation of NADH to NAD+, a critical step in cellular respiration, thereby reducing the pumping of protons across the inner mitochondrial membrane and decreasing the rate of oxygen consumption. nih.govfrontiersin.org The direct consequence of this action is a reduction in the proton gradient required for ATP synthesis, leading to a state of cellular energy stress characterized by a decreased ATP-to-AMP ratio. frontiersin.org

The molecular mechanism by which biguanides inhibit complex I is not fully understood, but it is suggested that they may bind to a specific site within the complex. nih.gov One proposed mechanism suggests that metformin (B114582), a related biguanide, binds to Cys-39 in the amphipathic region at the interface of the hydrophilic and membrane domains of complex I. nih.gov This binding is thought to trap the enzyme in a deactivated conformation. nih.gov Notably, the inhibitory potency of biguanides is linked to their hydrophobicity, with more lipophilic derivatives like phenformin (B89758) showing greater efficacy at lower concentrations compared to metformin. nih.gov

Research has also revealed that the conformational state of complex I influences its sensitivity to biguanide-mediated inhibition. The deactivated state of complex I is significantly more susceptible to inhibition by metformin and phenformin. nih.gov This suggests that under conditions that promote the de-active state, such as ischemia, the effects of biguanides on mitochondrial respiration may be more pronounced. nih.gov While complex I is a primary target, some studies indicate that biguanides may also inhibit other complexes of the mitochondrial respiratory chain, albeit to a lesser extent. cas.cz

Table 1: Effects of Biguanides on Mitochondrial Respiration

| Biguanide Compound | Primary Molecular Target | Key Bioenergetic Effect | Reference |

|---|---|---|---|

| Metformin | Mitochondrial Complex I | Inhibition of NADH oxidation, decreased oxygen consumption, reduced ATP synthesis | nih.govfrontiersin.org |

| Phenformin | Mitochondrial Complex I | More potent inhibition of Complex I at lower concentrations compared to metformin | nih.gov |

The bioenergetic stress induced by mitochondrial complex I inhibition, specifically the increase in the cellular AMP:ATP ratio, leads to the activation of the AMP-activated protein kinase (AMPK). nih.govdiabetesjournals.org AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to restore energy homeostasis. bohrium.com The activation of AMPK by biguanides is a key downstream event that mediates many of their therapeutic effects. nih.gov

Once activated, AMPK initiates a series of downstream signaling events aimed at conserving ATP and promoting ATP-generating processes. immunomet.com This includes the inhibition of anabolic pathways that consume ATP, such as fatty acid and protein synthesis, and the stimulation of catabolic pathways that produce ATP, such as glycolysis. immunomet.com The activation of AMPK is dependent on the ability of the biguanide to enter the mitochondria and inhibit complex I. frontiersin.orgnih.gov

The activation of AMPK by biguanides has been demonstrated in various cell types. researchgate.net For instance, studies in MDBK cells have shown that biguanides that inhibit mitochondrial respiration also lead to the phosphorylation and activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.govresearchgate.net This underscores the direct link between mitochondrial bioenergetic perturbation and the activation of this critical energy-sensing pathway.

The metabolic reprogramming induced by biguanides also intersects with cellular stress response pathways, including the Hypoxia Inducible Factor (HIF)-1 and the Unfolded Protein Response (UPR). Hypoxic conditions, which are common in the microenvironment of solid tumors, lead to the activation of HIF-1, a key transcription factor that orchestrates the cellular response to low oxygen. nih.gov Similarly, disruptions in the endoplasmic reticulum (ER) homeostasis can trigger the UPR, a signaling network that aims to restore ER function or induce apoptosis if the stress is too severe. nih.gov

Research has shown that biguanides can influence these pathways. The inhibition of mitochondrial complex I by biguanides can lead to an increase in mitochondrial reactive oxygen species (mROS), which can act as a signaling molecule to activate HIF-1α. jrnlclub.org This activation of HIF-1α is a critical component of the cellular adaptation to mitochondrial dysfunction induced by biguanides. jrnlclub.org

Furthermore, biguanide derivatives have been shown to modulate the UPR. nih.gov Under conditions of glucose deprivation, these compounds can suppress UPR-dependent transactivation, contributing to their selective cytotoxicity in cancer cells. nih.gov The interplay between biguanides, HIF-1, and the UPR highlights the multifaceted nature of their cellular effects, extending beyond simple metabolic regulation to encompass broader stress response networks. nih.gov

Antimicrobial Efficacy Studies of Biguanide Scaffolds

The biguanide scaffold is the basis for a number of compounds with significant antimicrobial properties. These agents exhibit broad-spectrum activity against various bacteria and fungi, and their mechanisms of action have been the subject of extensive in vitro investigation.

The bactericidal activity of biguanide compounds, such as polyhexamethylene biguanide (PHMB), is widely attributed to their interaction with the bacterial cell membrane. researchgate.net As cationic molecules, biguanides are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids. acs.org

Initial interactions involve the adsorption of the biguanide onto the bacterial membrane, leading to a disruption of its structure. acs.org While early models proposed that this interaction leads to the formation of pores and subsequent leakage of cellular contents, more recent studies suggest a more complex mechanism. acs.org Atomistic molecular dynamics simulations indicate that while PHMB partially penetrates the membrane, it does not necessarily form stable pores. acs.org

An alternative and complementary mechanism involves the translocation of the biguanide across the bacterial membrane and its subsequent interaction with intracellular targets. researchgate.net Once inside the cell, PHMB has been shown to bind to DNA, leading to chromosome condensation and arrest of cell division. researchgate.net This dual-action mechanism, involving both membrane disruption and intracellular targeting, contributes to the potent bactericidal efficacy of biguanides.

Table 2: Proposed Bactericidal Mechanisms of Biguanides

| Mechanism | Description | Reference |

|---|---|---|

| Cell Membrane Disruption | Electrostatic interaction with negatively charged membrane components, leading to structural disorganization. | researchgate.netacs.org |

| Intracellular Targeting | Translocation across the cell membrane and binding to intracellular molecules such as DNA, leading to inhibition of cellular processes. | researchgate.net |

Biguanide compounds also exhibit significant activity against a range of fungal pathogens. nih.govresearchgate.net Their antifungal effects can be either fungicidal, resulting in the death of the fungal cell, or fungistatic, leading to the inhibition of fungal growth. scribd.com The specific nature of the activity can depend on the fungal species and the concentration of the biguanide.

The antifungal mechanism of action of biguanides is thought to involve the disruption of fungal cell membranes and intracellular organelles. nih.gov Similar to their antibacterial action, the cationic nature of biguanides facilitates their interaction with the negatively charged fungal cell surface. This interaction leads to membrane permeabilization, allowing the entry of the compound into the cytosol. nih.gov

Once inside the fungal cell, biguanides can disrupt the nuclear membrane and bind to DNA, leading to its fragmentation. nih.gov This multi-targeted approach, affecting both the cell membrane and intracellular components, contributes to their broad-spectrum antifungal efficacy. nih.gov Studies have shown that biguanides like metformin, phenformin, and buformin (B1668040) exhibit dose-dependent inhibition of various Candida species, including Candida glabrata. researchgate.netnih.gov Furthermore, these compounds can enhance the activity of conventional antifungal drugs, suggesting potential for combination therapies. researchgate.netnih.gov

Interactions with Specific Receptors and Enzymes (e.g., 5-HT3 Receptor Agonism)

A significant body of research exists for analogs of 1-(p-Bromophenyl)biguanide hydrochloride, particularly concerning their interaction with the 5-hydroxytryptamine-3 (5-HT3) receptor. Phenylbiguanide (B94773) itself is recognized as a potent agonist of the 5-HT3 receptor. nih.govnih.gov This agonism has been demonstrated to evoke physiological responses, such as an increase in dopamine (B1211576) release in the nucleus accumbens of rats. nih.gov

Further studies on halogen-substituted phenylbiguanides provide more specific insights. For instance, 1-(m-chlorophenyl)-biguanide (mCPBG) is a well-characterized, high-affinity 5-HT3 receptor agonist. nih.govnih.gov Research has shown that mCPBG can inhibit the binding of radiolabeled ligands to 5-HT3 receptors with high potency and can depolarize the rat vagus nerve, an effect that is blockable by selective 5-HT3 antagonists. nih.gov The antimalarial drug proguanil (B194036) is metabolized in the body to 4-chlorophenyl-1-biguanide (CPB), a compound structurally analogous to the 5-HT3 receptor agonist mCPBG, further highlighting the role of the substituted phenylbiguanide moiety in receptor interaction. researchgate.net

These findings for chloro- and unsubstituted phenylbiguanides strongly suggest that the phenylbiguanide scaffold is a key pharmacophore for 5-HT3 receptor agonism. While direct experimental data for this compound is absent from the reviewed literature, its structural similarity to these known 5-HT3 agonists indicates a high probability of similar activity. The precise affinity and efficacy of the p-bromo derivative would, however, require specific investigation.

Table 1: 5-HT3 Receptor Activity of Phenylbiguanide Analogs

| Compound | Observed Effect | Model System |

|---|---|---|

| 1-Phenylbiguanide | 5-HT3 receptor agonist; enhanced dopamine release. nih.gov | Rat nucleus accumbens (in vivo microdialysis). nih.gov |

| 1-(m-chlorophenyl)-biguanide (mCPBG) | High-affinity 5-HT3 receptor agonist. nih.gov | Radioligand binding assays; rat vagus nerve depolarization. nih.gov |

This table is based on data for structurally related compounds and is for comparative purposes only. No direct data for this compound was found.

Cellular Responses to Biguanide Exposure in In Vitro Models (e.g., Macrophage Responses, Reactive Oxygen Species Generation, Cytokine Secretion)

Specific in vitro studies detailing the cellular responses of macrophages to this compound, or its effect on reactive oxygen species (ROS) generation and cytokine secretion, are not present in the available scientific literature. Research into the cellular effects of biguanides often focuses on polymeric forms, such as polyhexamethylene biguanide (PHMB), which have different physicochemical and biological properties than small-molecule biguanides. Therefore, extrapolating findings from PHMB to this compound would be inappropriate.

To understand the potential cellular interactions of this compound, dedicated in vitro studies are necessary. Such research would need to expose relevant cell lines, such as macrophage-like cells (e.g., RAW 264.7 or THP-1), to the compound and measure key indicators of cellular response.

Key areas for future investigation would include:

Macrophage Polarization: Assessing whether the compound influences the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Reactive Oxygen Species (ROS) Production: Quantifying the generation of ROS using cellular probes to determine if the compound induces oxidative stress.

Cytokine Profile Analysis: Measuring the secretion of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) to characterize the immunomodulatory effects.

Without such direct experimental evidence, any discussion on the specific cellular responses to this compound remains speculative.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Aromatic Ring Substituents on Biological Activities

For arylbiguanides, the nature and position of substituents on the aromatic ring are pivotal in determining their activity. The electronic properties, size, and lipophilicity of these substituents can dramatically alter how the molecule interacts with its biological target.

The introduction of halogen atoms, such as the bromine in 1-(p-Bromophenyl)biguanide, significantly impacts the compound's properties. Studies on various biguanide (B1667054) derivatives have shown that halogen substituents can enhance activity. For example, in the context of developing antitumor agents, the attachment of halogens to the aromatic ring was found to enhance cytotoxicity under glucose-deprived conditions, a characteristic of the tumor microenvironment. nih.gov The position of the halogen is also crucial; research has indicated that ortho-halogen substituents can lead to stronger inhibitory effects on certain biological pathways compared to other positions. nih.gov The electronic effect of the halogen, being an electron-withdrawing group, alters the charge distribution across the aromatic ring and the entire molecule, which can influence binding affinity to target proteins.

| Substituent Position | Halogen | Observed Effect on Activity |

| para (p) | Bromine (Br) | Modulates electronic properties and lipophilicity |

| ortho (o) | Chlorine (Cl) | Enhanced inhibitory effects on HIF-1 and UPR pathways nih.gov |

| ortho (o) | Bromine (Br) | Stronger inhibitory effects than chlorine in some assays nih.gov |

| ortho (o) | Iodine (I) | Stronger inhibitory effects than chlorine in some assays nih.gov |

Influence of Alkylene Linker Length in Aryl-(CH2)n-biguanides

In biguanide derivatives where an alkylene chain, -(CH2)n-, separates the aryl group from the biguanide moiety, the length of this linker is a critical determinant of biological potency. Research on aryl-(CH2)n-biguanides has demonstrated that varying the number of methylene (B1212753) units (n) can lead to significant changes in activity. Homologation studies, which systematically increase the linker length, have revealed that highly potent derivatives can be obtained with an optimal alkylene linker length. nih.gov For instance, in a series designed to target tumor metabolism, derivatives with n=5 or n=6 were found to be highly potent. nih.gov This suggests that the linker's length and flexibility are crucial for positioning the aryl group and the biguanide moiety correctly within the binding site of the target protein.

Computational and Statistical Modeling in SAR/QSAR Analysis

Modern drug design heavily relies on computational and statistical methods to build QSAR models. nih.govnih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and the biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Steric properties, which relate to the size and shape of a molecule or its substituents, are often crucial for biological activity. In the study of biguanide derivatives as potential antitumor agents, a correlation was found between the upsilon steric parameters of the aromatic ring substituents and the compound's cytotoxicity under low glucose conditions. nih.gov It was observed that cytotoxicity was enhanced by attaching halogens or small alkyl groups with specific upsilon values (between 0.52 and 0.91) to the aromatic ring. nih.gov This indicates that for optimal activity, the substituent must fit within a specific size constraint in the target's binding pocket.

| Substituent | Upsilon Steric Parameter (υ) | Effect on Cytotoxicity (under glucose deprivation) |

| Methyl (Me) | 0.52 | Enhanced nih.gov |

| Chlorine (Cl) | 0.55 | Enhanced nih.gov |

| Ethyl (Et) | 0.56 | Enhanced nih.gov |

| Bromine (Br) | 0.65 | Enhanced nih.gov |

| Iodine (I) | 0.78 | Enhanced nih.gov |

| Trifluoromethyl (CF3) | 0.91 | Enhanced nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. mdpi.com For biguanides, the key features include hydrogen bond donors and acceptors, charged groups, and hydrophobic aromatic regions. jneonatalsurg.com The biguanide moiety itself is a primary pharmacophore, capable of forming multiple hydrogen bonds and acting as a bidentate ligand for metal ions. nih.govnih.gov The aryl group, such as the p-bromophenyl group, typically serves as a hydrophobic feature that interacts with non-polar regions of the binding site. Identifying these features is crucial for designing new molecules that retain or improve upon the activity of the parent compound. nih.govjneonatalsurg.com

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and stability of molecules. Ab initio and DFT studies on biguanide (B1667054) derivatives have been crucial in clarifying their fundamental properties, such as electron delocalization, tautomerism, and protonation states. nih.gov

Research on proguanil (B194036), a closely related N-(4-chlorophenyl)-N'-(isopropyl)-biguanide, using DFT calculations at the B3LYP/6-31+G level, provides a template for the expected electronic characteristics of 1-(p-Bromophenyl)biguanide. scispace.com Such calculations are used to optimize the molecular geometry and determine key structural parameters. For instance, calculations reveal that N-H bonds are typically the shortest in the structure. scispace.com The stability of the molecule can be assessed by calculating its total electronic energy, with lower energy values indicating a more stable conformation. The presence of the p-bromophenyl group is expected to significantly influence the electron distribution across the biguanide backbone due to the electron-withdrawing nature of the bromine atom. DFT calculations can precisely map this influence, highlighting areas of increased or decreased electron density, which are critical for molecular interactions.

An example of data derived from DFT calculations on a related arylbiguanide is shown below, illustrating typical bond length predictions.

Table 1: Representative Calculated Bond Lengths (Å) for Proguanil using DFT (B3LYP/6-31+G)

| Bond | Gas Phase | In Water | In Ethanol (B145695) |

| C7 - N15 | 1.381 | 1.383 | 1.384 |

| N15 - C14 | 1.341 | 1.342 | 1.343 |

| C14 - N16 | 1.391 | 1.394 | 1.395 |

| N18 - C14 | 1.321 | 1.322 | 1.323 |

| N17 - C13 | 1.472 | 1.473 | 1.474 |

| N18 - H22 | 0.998 | 0.999 | 0.999 |

Data adapted from a DFT study on the related compound Proguanil. scispace.com

Molecular Docking and Dynamics Simulations of Biguanide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how drugs like biguanides interact with their biological targets at a molecular level. For biguanide derivatives, docking studies have been performed against various protein targets, such as Glycogen Synthase Kinase-3 Beta (GSK-3β) and cysteine proteases. nih.govresearchgate.netnih.gov These studies typically show that the biguanide moiety forms crucial hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov The binding affinity is quantified by a docking score or binding energy, with more negative values indicating a stronger interaction. nih.gov

For 1-(p-Bromophenyl)biguanide, the phenyl ring would likely engage in hydrophobic or π-stacking interactions, while the biguanide portion would serve as the primary anchor through hydrogen bonding. The bromine atom could potentially form halogen bonds, further stabilizing the complex.

Table 2: Example Binding Energies from Docking of Metformin (B114582) Analogues with GSK-3β

| Compound | Binding Energy (kcal/mol) |

| 1-Carbamimidoyl-1,2-dimethylguanidine;HCl | -7.3 |

| Metformin hydrochloride | -6.8 |

| N1,N1-Dimethyl-N5-methylbiguanide hydrochloride | -6.6 |

This table shows representative data from docking studies on metformin analogues, illustrating the typical binding energies observed for biguanide compounds with a protein target. nih.gov

Quantum Chemical Characterization of Biguanide Reactive Centers

Quantum chemical methods are used to characterize the reactive centers of a molecule by analyzing its electronic properties. nih.gov For the biguanide functional group, these studies have revealed a highly delocalized electron system. nih.gov The structure is characterized by multiple amino (=NH) and imino (-NH2) groups, which act as potential electron donors and allow the molecule to form coordinate bonds with metals or hydrogen bonds with biological receptors. mdpi.com

A key tool in this characterization is the Molecular Electrostatic Potential (MESP) surface. The MESP map visually represents the charge distribution around a molecule, identifying electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). nih.gov For a protonated biguanide, the MESP surface shows that the positive charge is delocalized over the entire moiety, which is a critical feature for its interaction with negatively charged residues in a protein's active site. nih.gov The p-bromophenyl substituent in 1-(p-Bromophenyl)biguanide would modulate this potential surface, with the bromine atom creating a region of positive electrostatic potential known as a σ-hole, making it a potential halogen bond donor. nih.gov

Prediction of Structural and Electronic Properties via Computational Models

Computational models are invaluable for predicting a wide range of structural and electronic properties before a compound is synthesized or as a complement to experimental data. nyu.edu These models, often based on DFT, can calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.compreprints.org

Table 3: Predicted Electronic Properties for Proguanil (Arylbiguanide Analog)

| Property | Method | Gas Phase | In Water | In Ethanol |

| Dipole Moment (Debye) | RHF/6-31+G | 5.4098 | 8.7183 | 8.4839 |

| B3LYP/6-31+G | 9.8732 | 14.7507 | 14.4286 | |

| Total Energy (kcal/mol) | RHF/6-31+G | -576800 | -576800 | -576800 |

| B3LYP/6-31+G | -579600 | -579600 | -579600 |

Data adapted from a computational study on Proguanil, demonstrating the types of electronic properties predicted by these models and their variation with the environment and calculation method. scispace.com

Advanced Analytical Methodologies for Biguanide Detection and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 1-(p-Bromophenyl)biguanide hydrochloride, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. While a specific spectrum for this exact compound is not widely published, data from analogous biguanide (B1667054) structures, such as metformin (B114582) and its metal complexes, provide a strong basis for interpretation. mdpi.comrsc.org

Key expected vibrational modes would include:

N-H Stretching: Multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the various amine and imine groups in the biguanide moiety.

C=N Stretching: Strong absorptions typically found between 1640 and 1680 cm⁻¹ are characteristic of the conjugated carbon-nitrogen double bonds in the biguanide backbone. mdpi.com

C-N Stretching: Vibrations for carbon-nitrogen single bonds are expected in the 1070–1226 cm⁻¹ range. mdpi.com

Aromatic C-H and C=C Stretching: The p-substituted benzene (B151609) ring would show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions around 1600 cm⁻¹ and 1400-1500 cm⁻¹.

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

The following table summarizes the expected FTIR peaks based on the analysis of related compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Source of Correlation |

| N-H (stretch) | 3100 - 3400 | General for Biguanides |

| C=N (stretch) | 1640 - 1680 | Metformin Complexes mdpi.com |

| Aromatic C=C (stretch) | ~1600, 1400-1500 | Phenyl Derivatives |

| C-N (stretch) | 1070 - 1226 | Metformin Complexes mdpi.com |

| C-Br (stretch) | 500 - 600 | Bromo-Aromatic Compounds |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov The this compound molecule is itself achiral and therefore would not produce a CD spectrum in solution on its own. However, CD spectroscopy could be employed as an indirect method to study its interactions with chiral environments, such as proteins or other biological macromolecules. researchgate.netnih.gov If the biguanide derivative binds to a chiral macromolecule, it may be held in a fixed, asymmetric conformation, leading to an "induced" CD spectrum that can provide information about the binding site and the nature of the interaction. nih.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorption bands originating from both the biguanide and the bromophenyl moieties. The biguanide portion typically exhibits strong absorption in the UV region. For instance, metformin hydrochloride shows absorption maxima around 226 nm and 274 nm. nih.gov The presence of the p-bromophenyl group, a chromophore, would be expected to influence the spectrum, likely causing a bathochromic (red) shift and potentially introducing additional absorption bands related to the π→π* transitions of the aromatic ring.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating components of a mixture and for purity assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like biguanides.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

Developing an HPLC method for a polar, basic compound like this compound requires specific column and mobile phase chemistries. Due to its hydrophilic nature, hydrophilic interaction liquid chromatography (HILIC) is a viable separation mode. Alternatively, reversed-phase chromatography can be used with the addition of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to improve retention and peak shape.

While the bromophenyl group provides a UV chromophore, an Evaporative Light Scattering Detector (ELSD) offers a more universal detection method. ELSD is a mass-based detector that is not dependent on the optical properties of the analyte. rsc.org This makes it particularly useful for quantifying impurities that may lack a strong chromophore. The ELSD response is proportional to the mass of the analyte, making it a valuable tool for purity analysis and quantification of both the main compound and any related substances.

Colorimetric and Fluorescence-Based Detection Systems

Sensitive detection systems are often required for quantifying low concentrations of biguanides in various matrices.

Colorimetric Detection

Colorimetric methods rely on a chemical reaction that produces a colored product, which can be quantified using a spectrophotometer. For polymeric biguanides like poly(hexamethylene biguanide) (PHMB), a colorimetric test based on a reaction with a nitroprusside reagent has been reported. researchgate.net This type of assay could potentially be adapted for the quantification of this compound, where the biguanide moiety would react to produce a measurable color change.

Fluorescence-Based Detection

Fluorescence-based methods offer high sensitivity and selectivity. While this compound is not natively fluorescent, two main strategies could be employed for its detection:

Indirect Detection: A system using a fluorescent dye, such as a rhodamine-based optode, has been developed for other biguanides. nih.gov In this system, the biguanide displaces a quencher molecule, leading to a change in fluorescence intensity that is proportional to the biguanide concentration.

Fluorogenic Derivatization: A more direct approach involves chemically modifying the molecule to create a fluorescent product. The presence of the aryl bromide in this compound makes it a candidate for fluorogenic derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Reaction with a non-fluorescent boronic acid derivative can form a highly fluorescent biphenyl (B1667301) product, enabling highly sensitive detection by HPLC with fluorescence detection.

Microscopic Techniques for Material Characterization

Microscopy provides direct visualization of the physical form of a substance.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the solid-state properties of a compound. It provides high-resolution images of the surface topography, morphology (shape and size), and crystal habit of a powdered or solid sample. google.com For this compound, SEM analysis would reveal the crystalline nature of the material, such as whether the particles are cubic, needle-like, or amorphous. researchgate.netjst.go.jp This information is critical in pharmaceutical development for understanding properties like flowability and dissolution. Furthermore, SEM is used to observe changes in morphology after processing or interaction with other materials. For example, studies have used SEM to visualize the effects of biguanide-based biocides on the surface of bacterial cells, showing wrinkling and disruption of the cell membrane. mdpi.commdpi.com

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary tool for thermal characterization. It measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would provide critical data on its thermal properties. uc.edunih.gov

Melting Point: A sharp endothermic peak on the DSC curve indicates the melting point of the crystalline solid, which is a key indicator of purity. nih.govresearchgate.net

Phase Transitions: DSC can detect other solid-state transitions, such as changes between different polymorphic forms.

Decomposition: An exothermic or endothermic event at higher temperatures can signify the onset of thermal decomposition. mdpi.com

The table below shows representative thermal data for other antidiabetic drugs, illustrating the type of information obtained from thermal analysis. nih.gov

| Compound | Onset of Decomposition (°C) | Melting Point (°C) |

| Pioglitazone Hydrochloride (PTZ) | 145.0 | 193.13 |

| Rosiglitazone Maleate (RGZ) | 150.6 | 122.42 |

| Glibenclamide (GBD) | 185.0 | 173.75 |

| Glimepiride (GMP) | 198.0 | 208.00 |

This data provides a comparative framework for what might be expected during the thermal analysis of this compound. nih.gov

Applications of Biguanide Scaffolds in Material Science and Research Platforms

Biguanides as Ligands for Metal Complexation and Nanoparticle Stabilization

The biguanide (B1667054) structure is an effective chelating ligand for a variety of transition metals. nih.gov The nitrogen atoms within the biguanide backbone can act as donor sites, forming stable complexes. This property has been leveraged in the synthesis of coordination compounds with metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.netrsc.org For instance, studies on metformin (B114582), a structurally related biguanide, have demonstrated the formation of stable, colored complexes with these metals. nih.govnih.gov In these complexes, the biguanide typically acts as a bidentate ligand, coordinating with the metal ion to form structures like distorted square planar or octahedral geometries, depending on the metal and reaction conditions. researchgate.netrsc.orgnih.gov

The coordination of biguanide derivatives with various transition metals results in complexes with distinct geometries and properties.

| Metal Ion | Biguanide Ligand | Complex Formula | Coordination Geometry | Reference |

| Cobalt(II) | Metformin | [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O | Octahedral | researchgate.net |

| Nickel(II) | Metformin | [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O | Distorted Square Planar | rsc.orgnih.gov |

| Copper(II) | Metformin | [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O | Rectangular Polyhedron | rsc.orgnih.gov |

| Zinc(II) | Metformin | [Zn(C₄H₁₂N₅)Cl₃] | Tetrahedral | rsc.orgnih.gov |

Beyond forming discrete metal complexes, biguanide-containing polymers, such as poly(hexamethylene biguanide) (PHMB), are extensively used as stabilizing agents in the synthesis of metallic nanoparticles. aston.ac.uk PHMB, a cationic polymer, effectively caps (B75204) silver nanoparticles (AgNPs) during their synthesis, typically via chemical reduction of silver nitrate (B79036) with sodium borohydride. aston.ac.ukresearchgate.net The positively charged biguanide groups in the polymer chain adhere to the nanoparticle surface, preventing aggregation and imparting stability to the colloidal dispersion. aston.ac.ukresearchgate.net This stabilization is confirmed by changes in spectroscopic properties, such as a red-shift in the surface plasmon resonance peak observed in UV-Vis spectroscopy, and a positive surface potential (zeta potential) of the resulting nanoparticles. aston.ac.ukresearchgate.net

Integration into Polymer and Nanofiber Scaffolds for Controlled Release and Bioactive Materials

The integration of biguanide compounds into polymer and nanofiber scaffolds is a key strategy for creating advanced bioactive materials. These materials are particularly relevant in biomedical applications where properties like antimicrobial activity and controlled release are desired. Polymeric biguanides like PHMB have been successfully incorporated into various scaffolds, including those made from polylactide (PLA) and silk fibroin (SF). researchgate.netnih.govmdpi.com

Electrospinning is a common technique used to produce nanofibrous scaffolds that can be loaded with biguanide compounds. researchgate.netresearchgate.net These scaffolds possess a high surface-area-to-volume ratio and a porous structure, which are ideal for cell attachment and substance release. nih.govresearchgate.net The incorporation of PHMB into a silk fibroin sponge, for example, creates a porous structure that allows for the slow and continuous release of the active agent for up to 20 days. nih.gov This controlled release is crucial for applications such as wound dressings, where a sustained antimicrobial environment is necessary to prevent infection and support healing. nih.govnih.gov The mechanism of release is typically governed by diffusion of the biguanide from the polymer matrix. nih.govnih.gov

The following table summarizes research on the integration of biguanide compounds into different scaffolds.

| Scaffold Material | Biguanide Compound | Fabrication Method | Key Findings | Reference |

| Polylactide (PLA) | PHMB | Electrospinning | Produced 3D biodegradable scaffolds with antibacterial properties and good biocompatibility. | researchgate.net |

| Silk Fibroin (SF) | PHMB | Freeze-drying | Created porous sponges with controlled release of PHMB for over 20 days and effective antibacterial activity. | nih.govmdpi.com |

| Carboxylated Cellulose Nanofibers (c-CNFs) | PHMB | Physical Crosslinking | Formed hydrogels exhibiting prolonged drug release for up to 3 days with excellent antibacterial properties. | nih.gov |

Role in the Synthesis of Heterocyclic Compounds (e.g., Triazines, Pyrimidines)

Biguanides are valuable precursors in organic synthesis for the preparation of nitrogen-containing heterocycles. nih.gov They are particularly useful in the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov The reaction typically involves a one-pot condensation of a biguanide hydrochloride, such as an aryl-biguanide, with an ester in the presence of a base like sodium methoxide (B1231860). nih.gov This method allows for the creation of a variety of substituted 1,3,5-triazines, which are themselves an important class of compounds with diverse applications. nih.govijpsr.info The use of different aryl-biguanides and esters allows for the introduction of various substituents onto the triazine ring, enabling the synthesis of a library of derivatives. nih.gov In addition to triazines, biguanides can also serve as starting materials for other heterocycles, such as pyrimidines. nih.gov

The synthesis of 1,3,5-triazinane (B94176) derivatives from p-bromoaniline further demonstrates the utility of bromophenyl precursors in generating such heterocyclic structures. eurjchem.com This highlights the potential of 1-(p-Bromophenyl)biguanide hydrochloride as a building block in the synthesis of complex heterocyclic systems.

A general reaction scheme for the synthesis of 1,3,5-triazines from biguanides is presented below.

| Reactant 1 | Reactant 2 | Product Class | General Conditions | Reference |

| Biguanide Hydrochloride | Ester | 1,3,5-Triazine derivative | Sodium methoxide in methanol, reflux | nih.gov |

| 4-Bromoaniline and n-propyl amine | Formaline | 1,3,5-Triazinane derivative | Basic solution | eurjchem.com |

Functional Materials Research (e.g., Proton Conductors)

Research into functional materials has identified novel applications for biguanide-based polymers. Specifically, poly(alkylene biguanides) in their conjugate acid form (e.g., hydrochloride salts) have been shown to be effective high-temperature proton conductors. researchgate.net This property is of significant interest for applications in electrochemical devices, such as proton-exchange membranes (PEMs) for fuel cells that operate at elevated temperatures without water. researchgate.net The proton conductivity in these materials is attributed to the mobility of protons associated with the biguanide groups and is influenced by the free volume relaxation of the polymer chains. researchgate.net The thermal stability of these polymers makes them suitable candidates for such high-temperature applications, representing a promising area of functional materials research for biguanide scaffolds. researchgate.net

Emerging Research Directions and Unexplored Avenues for 1 P Bromophenyl Biguanide Hydrochloride

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The foundational synthesis of 1-arylbiguanides has traditionally involved the reaction of anilinium chlorides with dicyandiamide (B1669379), often by heating the reactants in water. scispace.comnjtech.edu.cn This method, while effective for certain structures, presents limitations in terms of reaction conditions and the scope of accessible derivatives. To overcome these challenges and to facilitate the creation of a wider array of structurally diverse biguanide (B1667054) analogs, researchers are increasingly turning to modern synthetic techniques.

Microwave-assisted synthesis has emerged as a significant advancement, dramatically accelerating the reaction between cyanoguanidines and aniline (B41778) hydrochlorides. nih.gov This technique can reduce reaction times to as little as 15 minutes, often resulting in clean conversions and good yields. nih.gov Further optimization has been achieved by replacing hydrochloric acid with reagents like trimethylsilyl (B98337) chloride in combination with microwave irradiation, which can enhance the reactivity of cyanoguanidine and lead to high yields of N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides. nih.gov These rapid and efficient methods are particularly amenable to the generation of compound libraries, allowing for the systematic exploration of structure-activity relationships.

Strategies for building N¹,N⁵-disubstituted biguanides have also evolved. One-pot procedures where two equivalents of an anilinium chloride are reacted with sodium dicyanamide (B8802431) have proven effective for creating symmetrical diarylbiguanides. scispace.com For non-symmetrical biguanides, a sequential approach involving the addition of different amines to sodium dicyanamide in acidic alcohol mixtures allows for controlled synthesis. nih.gov The development of these varied synthetic pathways is crucial for generating a broad spectrum of biguanide derivatives, which is essential for exploring new therapeutic applications and other functionalities. nih.gov

| Synthesis Method | Key Features | Typical Reactants | Advantage |

| Conventional Heating | Reaction in boiling water or ethanol (B145695). scispace.com | Anilinium chloride, Dicyandiamide. scispace.com | Simple, established procedure. scispace.com |

| Microwave-Assisted | Rapid heating, significant rate acceleration. nih.govresearchgate.net | Substituted aniline hydrochlorides, Cyanoguanidine. nih.gov | Reduced reaction time, clean conversion, good yields. nih.gov |

| TMSCl Activation | Use of trimethylsilyl chloride to enhance reactivity. nih.gov | Amines, Dicyandiamide, Trimethylsilyl chloride. researchgate.net | High yields, effective for less reactive aliphatic amines. nih.gov |

| One-Pot Diaryl Synthesis | Addition of 2 eq. of amine salt to sodium dicyanamide. scispace.com | Anilinium chloride, Sodium dicyanamide. scispace.com | Efficient synthesis of symmetrical N¹,N⁵-diarylbiguanides. scispace.com |

| Sequential Addition | Stepwise addition of different amines. nih.gov | Primary/secondary amines, Sodium dicyanamide. nih.gov | Access to non-symmetrical N¹,N⁵-disubstituted biguanides. nih.gov |

Deeper Elucidation of Intracellular Perturbations and Off-Target Effects in Preclinical Models

The primary molecular target for many biguanides is widely considered to be Complex I of the mitochondrial respiratory chain. nih.govnih.gov Inhibition of this complex disrupts oxidative phosphorylation, leading to a state of cellular energy stress, characterized by an increased AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK). nih.gov AMPK activation is a central event that mediates many of the downstream therapeutic effects attributed to biguanides. nih.gov However, a growing body of evidence from preclinical studies suggests that the intracellular effects of biguanides are more complex and extend beyond this primary mechanism.

One critical area of investigation is the role of drug concentrations. Many in vitro studies demonstrating Complex I inhibition have used biguanide concentrations that are significantly higher than those typically achieved in animal tissues or patients, prompting a search for alternative targets and mechanisms that are relevant at therapeutic doses. nih.govmdpi.com Research has pointed towards AMPK-independent pathways, including the prevention of nuclear translocation of the transcription factor NFkB and modulation of the unfolded protein response (UPR). nih.govnih.gov These findings indicate that biguanides can induce pleiotropic effects, simultaneously targeting multiple stress adaptation systems within cells, which could be particularly effective in pathological states like cancer. nih.gov

Furthermore, the intrinsic metal-binding properties of the biguanide structure are being explored as a key factor in their mechanism of action. nih.gov Biguanides are known to form stable complexes with transition metals, and this interaction may be crucial for their cellular activities. nih.govnih.gov Studies have suggested that the ability of biguanides to interact with mitochondrial copper is an important aspect of their function. nih.gov Interference with these metal-binding properties has been shown to disrupt the cellular actions of biguanides, including their effects on both AMPK-dependent signaling and other pathways. nih.gov A deeper understanding of these off-target effects and intracellular perturbations is essential for a comprehensive view of the pharmacological profile of compounds like 1-(p-Bromophenyl)biguanide hydrochloride and for the rational design of new, more selective agents. researchgate.net

Advanced Computational Modeling for Mechanism Prediction and Rational Compound Design

The rational design of novel biguanide analogs and the prediction of their biological mechanisms are being significantly advanced through the use of computational chemistry and bioinformatics. nih.gov These in silico methods allow researchers to investigate molecular interactions, predict binding affinities, and optimize drug candidates with greater efficiency, complementing and guiding experimental work. nih.govbeilstein-journals.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules like this compound. scholaris.camdpi.com DFT calculations can provide insights into the stability of different tautomeric forms, the distribution of electron density, and the molecule's reactivity. scholaris.caresearchgate.net This information is critical for understanding the fundamental chemical properties that govern how the biguanide scaffold interacts with biological targets and metal ions. mdpi.comresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's potential for engaging in specific chemical reactions and interactions. mdpi.com

Beyond the analysis of single molecules, computational tools are employed for broader drug discovery tasks. Structure-based and ligand-based virtual screening can be used to search vast chemical libraries for new biguanide derivatives with desired properties. nih.gov Molecular docking simulations predict the preferred orientation of a biguanide analog when bound to a protein target, helping to identify key binding interactions and potential mechanisms of action. beilstein-journals.org For a more dynamic picture, molecular dynamics (MD) simulations can model the behavior of the biguanide-protein complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding. nih.gov These advanced computational approaches are instrumental in moving beyond trial-and-error discovery, enabling a more targeted and rational design of biguanide compounds for specific applications. nih.govmdpi.com

| Computational Method | Application in Biguanide Research | Insights Gained |

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. scholaris.camdpi.com | Molecular stability, charge distribution, reaction potential, understanding of metal complexation. scholaris.caresearchgate.net |

| Molecular Docking | Predicting binding modes of biguanides to protein targets. beilstein-journals.org | Identification of potential binding sites and key intermolecular interactions (e.g., hydrogen bonds). beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of biguanide-protein complexes. nih.gov | Assessment of binding stability, conformational changes upon binding, and the role of solvent. nih.gov |

| Virtual Screening | Searching large compound databases for novel biguanide structures. nih.gov | Identification of new lead compounds with potentially improved activity or different selectivity profiles. |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Early assessment of drug-likeness and potential liabilities, guiding compound selection. nih.gov |

Exploration of Biguanide Analogues in Catalysis and Supramolecular Chemistry

The unique chemical properties of the biguanide scaffold extend its utility beyond the realm of pharmacology into materials science and catalysis. nih.gov Biguanides are highly basic, electron-rich, air-stable compounds that function as excellent N-donor bidentate ligands. scholaris.caresearchgate.net This allows them to form stable, often vividly colored, six-membered chelate rings with a wide variety of transition metal ions, including palladium (Pd), copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). nih.govrsc.org

The resulting metal-biguanide complexes have shown significant promise as catalysts in various organic reactions. nih.gov For instance, palladium complexes incorporating biguanide ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a vital tool in synthetic chemistry for forming carbon-carbon bonds. scholaris.caacs.org The biguanide ligand serves to stabilize the metallic center, preventing aggregation and deactivation, which can lead to efficient and recyclable catalytic systems, particularly for reactions conducted in environmentally friendly solvents like water. scholaris.caresearchgate.net

In addition to their role in catalysis, biguanides are valuable building blocks in supramolecular chemistry. scispace.com Their structure, featuring multiple hydrogen bond donor and acceptor sites, enables them to participate in self-assembly processes, forming well-ordered, extended networks through intermolecular hydrogen bonds. scholaris.ca This property can be harnessed to design and construct novel supramolecular architectures and functional materials. By modifying the peripheral groups on the biguanide core (e.g., adding long alkyl chains), it is possible to create amphiphilic biguanides that act as surfactants, forming micelles in aqueous solutions which can themselves serve as nanoreactors for catalytic processes. acs.orgresearchgate.net The exploration of biguanides in these non-medical fields represents a significant and largely untapped avenue for future research. scholaris.ca

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(p-Bromophenyl)biguanide hydrochloride, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via a modified Curd method, analogous to 1-(p-Methylthiophenyl)biguanide hydrochloride synthesis . This involves reacting p-bromophenylguanidine with cyanoguanidine under acidic conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Purity verification requires elemental analysis (e.g., nitrogen content quantification) and melting point determination (uncorrected m.p. ~215–217°C for crude product). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity >95% .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on the biguanide NH protons (δ ~6.5–8.5 ppm) and aromatic bromine-coupled splitting patterns. Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+ at m/z 276.59 (C₈H₁₀BrN₅·HCl). For chromatographic analysis, reverse-phase HPLC using a C18 column with a methanol/water (70:30) mobile phase and 0.1% trifluoroacetic acid improves peak resolution .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?